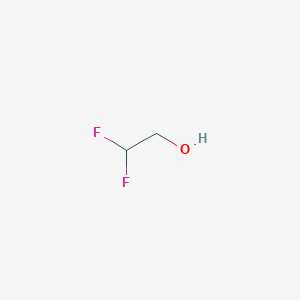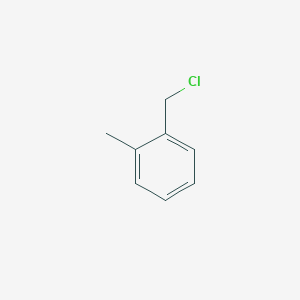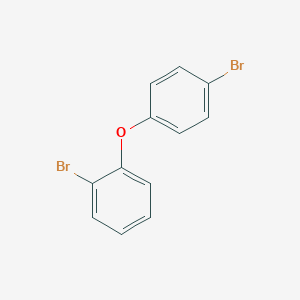
N-(4-aminophényl)-N-méthylpropionamide
Vue d'ensemble
Description
N-(4-aminophenyl)-N-methylpropionamide is an organic compound characterized by the presence of an amide group attached to a 4-aminophenyl and a methylpropionamide moiety
Applications De Recherche Scientifique
N-(4-aminophenyl)-N-methylpropionamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings .
Mécanisme D'action
Target of Action
N-(4-aminophenyl)-N-methylpropionamide, also known as N-(4-AMINOPHENYL)-N-METHYLPROPANAMIDE, is a synthetic compound that has been studied for its potential biological activities Similar compounds have been found to interact with dna methyltransferase (dnmt) 1, 3a, and 3b .
Mode of Action
It is suggested that similar compounds may have a membrane perturbing as well as intracellular mode of action . This could involve interaction with the cell membrane leading to changes in its permeability, as well as intracellular interactions that affect cellular functions .
Biochemical Pathways
Compounds with similar structures have been found to affect the dna methylation process . DNA methylation is a crucial process in gene expression regulation and cellular differentiation .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity and inhibit DNA methylation , which could potentially lead to changes in gene expression and cellular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminophenyl)-N-methylpropionamide typically involves the reaction of 4-aminophenylamine with methylpropionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of N-(4-aminophenyl)-N-methylpropionamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-aminophenyl)-N-methylpropionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-aminophenyl selenocyanate
- 2-(4-aminophenyl)benzothiazole derivatives
- 5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles .
Uniqueness
N-(4-aminophenyl)-N-methylpropionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its amide linkage and the presence of both an amino and a methylpropionamide group make it versatile for various applications, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
N-(4-aminophenyl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h4-7H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQLYIOPOBUPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Benzo[e]pyrene](/img/structure/B47544.png)

